molecular formula C17H18F2N2 B5641021 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine

Cat. No.: B5641021
M. Wt: 288.33 g/mol
InChI Key: QQPLTCBYIBQUDL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of 2-fluoroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions such as anxiety or depression.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine
  • 1-(2-Bromophenyl)-4-[(4-bromophenyl)methyl]piperazine
  • 1-(2-Methylphenyl)-4-[(4-methylphenyl)methyl]piperazine

Uniqueness

1-(2-Fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine is unique due to the presence of fluorine atoms, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)17-4-2-1-3-16(17)19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPLTCBYIBQUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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